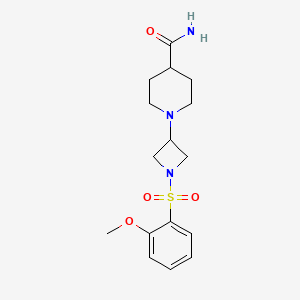

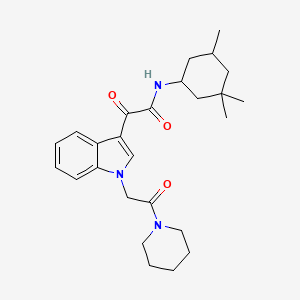

![molecular formula C9H14O2 B2387884 Spiro[3.4]octane-7-carboxylic acid CAS No. 2309448-93-7](/img/structure/B2387884.png)

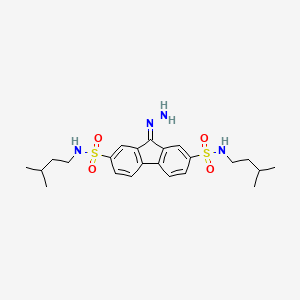

Spiro[3.4]octane-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A general approach to a new generation of spirocyclic molecules, such as oxa-spirocycles, has been developed . The key synthetic step was iodocyclization . More than 150 oxa-spirocyclic compounds were prepared . Stereoselective synthesis and applications of spirocyclic oxindoles have been analyzed . This review highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis .Molecular Structure Analysis

Spiro[3.4]octane-7-carboxylic acid is a bicyclic organic compound. Defined as a bicycle connected by a single fully-substituted carbon atom, spirocycles are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Physical And Chemical Properties Analysis

Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity . More potent oxa-spirocyclic analogues of antihypertensive drug terazosin were synthesized and studied in vivo .科学的研究の応用

Medicinal Chemistry and Drug Discovery

Spirocyclic compounds, including spirooxindoles, have gained significant attention in drug discovery. The unique 3D structure of spirocycles often enhances their physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability. Researchers have explored spiro[3.4]octane-7-carboxylic acid derivatives as potential drug candidates due to their structural diversity and potential biological activity .

Catalysis and Synthetic Methodologies

Spirocyclic oxindoles, including those derived from spiro[3.4]octane-7-carboxylic acid, serve as valuable model compounds for developing enantioselective catalytic methodologies. Researchers study their reactivity and stereochemistry to design efficient synthetic routes. These methodologies contribute to the synthesis of complex molecules and natural products .

Total Synthesis of Natural Products

Spiro[3.4]octane-7-carboxylic acid derivatives play a crucial role as intermediates or final products in total synthesis. By incorporating these spirocyclic motifs, chemists can access novel chemical space and create structurally diverse natural products. Their use in total synthesis showcases their versatility and synthetic utility .

Materials Science and Supramolecular Chemistry

Spirocyclic compounds find applications beyond medicinal chemistry. Researchers explore their use in materials science, where their unique 3D architecture influences properties like solubility, crystallinity, and self-assembly behavior. Spiro[3.4]octane-7-carboxylic acid derivatives may contribute to novel materials with tailored properties .

Biological Activity and Bioactivity Screening

Scientists investigate the biological activity of spirocyclic compounds, including those derived from spiro[3.4]octane-7-carboxylic acid. Bioactivity assays help identify potential targets, such as enzymes or receptors. These studies guide further exploration of their pharmacological relevance .

Chiral Ligands and Asymmetric Synthesis

The chiral spirocyclic motifs present in spiro[3.4]octane-7-carboxylic acid derivatives serve as valuable ligands in asymmetric catalysis. Researchers design and optimize these ligands to achieve high enantioselectivity in various transformations. Their application extends to the synthesis of enantiopure compounds .

将来の方向性

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future direction could be the exploration of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

特性

IUPAC Name |

spiro[3.4]octane-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)7-2-5-9(6-7)3-1-4-9/h7H,1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNDYBBIBDIDGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.4]octane-7-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

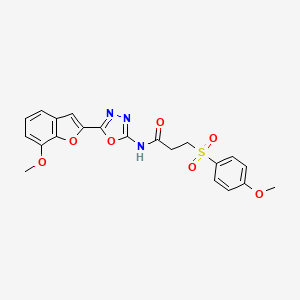

![2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2387801.png)

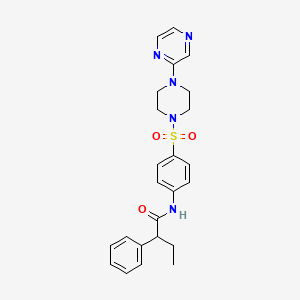

![(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/no-structure.png)

![5-{[(4-Acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2387809.png)

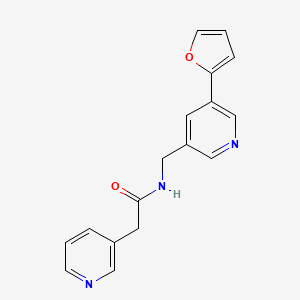

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387813.png)